molecular formula C18H19NO3 B2804284 [(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate CAS No. 390393-51-8

[(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate

Cat. No.: B2804284
CAS No.: 390393-51-8
M. Wt: 297.354
InChI Key: PHDYVCDWTJKFLW-UHFFFAOYSA-N
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Description

[(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethylanilino group attached to an oxoethyl moiety, which is further esterified with 4-methylbenzoic acid

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with an appropriate oxoethyl derivative. One common method involves the reaction of 4-methylbenzoic acid with 2-(4-ethylanilino)-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethylanilino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The oxoethyl moiety can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other ester derivatives.

Mechanism of Action

The mechanism of action of [(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Methylanilino)-2-oxoethyl] 4-methylbenzoate
  • [2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate
  • [2-(4-Ethylanilino)-2-oxoethyl] 4-methoxybenzoate

Uniqueness

[(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate is unique due to the presence of the ethylanilino group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-14-6-10-16(11-7-14)19-17(20)12-22-18(21)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDYVCDWTJKFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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